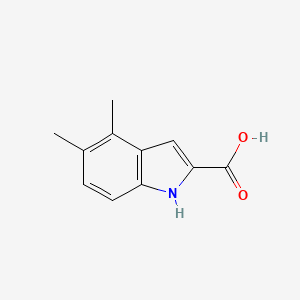

4,5-dimethyl-1H-indole-2-carboxylic acid

説明

特性

IUPAC Name |

4,5-dimethyl-1H-indole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-6-3-4-9-8(7(6)2)5-10(12-9)11(13)14/h3-5,12H,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNIQITJZXPDRHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)NC(=C2)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50536-47-5 | |

| Record name | 4,5-dimethyl-1H-indole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dimethyl-1H-indole-2-carboxylic acid typically involves the construction of the indole ring followed by functionalization at specific positions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions

Industrial Production Methods

Industrial production of indole derivatives often employs catalytic processes to enhance yield and selectivity. Catalysts such as palladium or copper complexes are used to facilitate the formation of the indole ring and subsequent functionalization steps . The use of continuous flow reactors can also improve the efficiency and scalability of the synthesis.

化学反応の分析

Types of Reactions

4,5-Dimethyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Electrophiles such as halogens or sulfonyl chlorides can be used in the presence of Lewis acids.

Major Products

The major products formed from these reactions include various substituted indoles, alcohols, and quinones, depending on the specific reaction conditions and reagents used.

科学的研究の応用

Antiviral Activity

One of the most significant applications of 4,5-dimethyl-1H-indole-2-carboxylic acid is its role as a potential inhibitor of HIV-1 integrase. Research has indicated that derivatives of indole-2-carboxylic acid, including 4,5-dimethyl variants, have shown promising activity against the strand transfer process of HIV-1 integrase.

Case Study: HIV-1 Integrase Inhibition

A study demonstrated that an indole-2-carboxylic acid derivative effectively inhibited the strand transfer of HIV-1 integrase with an IC50 value of 0.13 μM. The binding conformation analysis revealed that the indole core and the carboxyl group chelated two Mg²⁺ ions within the active site of the integrase, which is crucial for its function .

Data Table: Integrase Inhibition Activity

| Compound | IC50 (μM) | CC50 (μM) |

|---|---|---|

| This compound | 0.13 | >80 |

| Other derivatives | Varies (12.41 - 47.44) | >80 |

This table summarizes the inhibitory effects of various derivatives against HIV-1 integrase, highlighting the superior activity of the optimized compound.

Pharmacological Properties

Beyond its antiviral properties, indole derivatives, including this compound, exhibit a range of pharmacological activities:

- Immunomodulatory Effects : These compounds can modulate immune responses, making them candidates for treating autoimmune diseases.

- Antioxidant Activity : Molecular docking studies have shown that these compounds can act as antioxidants by scavenging free radicals .

- Antitubercular and Antimalarial Properties : Some studies have indicated efficacy against Mycobacterium tuberculosis and Plasmodium species .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound derivatives. Modifications at various positions on the indole core can significantly influence biological activity.

Optimization Strategies

Research has shown that introducing halogenated groups at specific positions (e.g., C6) enhances binding interactions with viral DNA through π–π stacking interactions. For instance, a derivative with a long-chain p-trifluorophenyl group at C3 exhibited a 6.5-fold increase in integrase inhibition compared to its parent compound .

Conclusion and Future Directions

The applications of this compound are diverse and promising. Its role as an antiviral agent against HIV-1 integrase highlights its potential in drug development. Future research should focus on:

- Further structural optimizations to enhance potency and selectivity.

- Comprehensive pharmacokinetic studies to evaluate bioavailability and toxicity.

- Exploration of additional therapeutic areas where indole derivatives may be beneficial.

This compound represents a significant scaffold in medicinal chemistry with potential applications beyond antiviral therapy, warranting further investigation into its diverse pharmacological properties.

作用機序

The mechanism by which 4,5-dimethyl-1H-indole-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes by mimicking the natural substrate or binding to the active site . The pathways involved often include signal transduction mechanisms that regulate cell growth, apoptosis, and other cellular processes.

類似化合物との比較

Similar Compounds

Indole-3-acetic acid: A plant hormone involved in growth regulation.

5-Methoxy-1H-indole-2-carboxylic acid: Known for its potential therapeutic applications.

Indole-2-carboxylic acid: Used in the synthesis of various pharmaceuticals.

Uniqueness

4,5-Dimethyl-1H-indole-2-carboxylic acid is unique due to the presence of methyl groups at positions 4 and 5, which can influence its chemical reactivity and biological activity. These modifications can enhance its binding affinity to certain targets and improve its stability under various conditions .

生物活性

4,5-Dimethyl-1H-indole-2-carboxylic acid is a significant derivative of indole, a heterocyclic compound known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in antiviral and anticancer research. This article explores the biological activity of this compound, focusing on its mechanism of action, research findings, and potential applications.

Chemical Structure and Properties

The chemical structure of this compound features methyl groups at positions 4 and 5 of the indole core, which may enhance its biological activity by influencing its binding affinity to various molecular targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. Indole derivatives are known to influence several biochemical pathways, leading to various cellular effects:

- Receptor Binding : The compound has shown high affinity for multiple receptors, which can modulate cellular signaling pathways.

- Enzyme Inhibition : It may inhibit specific enzymes involved in critical biological processes, such as integrase in HIV-1 replication.

Biological Activity Evaluation

Research has demonstrated that this compound exhibits significant antiviral properties. Notably, it has been investigated as a potential inhibitor of HIV-1 integrase, a key enzyme in the viral life cycle.

Case Studies and Research Findings

Several studies have highlighted the biological activities and mechanisms associated with this compound:

- Integrase Inhibition : A study found that derivatives of indole-2-carboxylic acid effectively inhibited HIV-1 integrase with IC50 values ranging from 12.41 to 47.44 μM. The introduction of substituents at specific positions on the indole core significantly enhanced inhibitory activity (Table 1) .

- Structure-Activity Relationship (SAR) : Structural optimizations led to derivatives with improved activity. For instance, a derivative with an IC50 value of 3.11 μM was identified, demonstrating that modifications can substantially increase antiviral potency .

- Binding Mode Analysis : Molecular docking studies revealed that the indole core and carboxyl group chelate magnesium ions within the active site of integrase, facilitating effective binding and inhibition .

Comparative Analysis

The following table summarizes the biological activities and IC50 values of various derivatives related to this compound:

| Compound | Biological Activity | IC50 (μM) |

|---|---|---|

| This compound | Integrase Inhibition | N/A |

| Derivative 17a | Integrase Inhibition | 3.11 |

| Derivative 3 | Integrase Inhibition | 12.41 |

| Derivative 20a | Integrase Inhibition | 0.13 |

Applications in Medicinal Chemistry

This compound serves as a promising scaffold in drug design due to its structural features that allow for modifications leading to enhanced biological activity:

- Antiviral Agents : Its ability to inhibit HIV integrase positions it as a candidate for developing new antiviral therapies.

- Anticancer Research : Ongoing investigations are assessing its potential in targeting cancer cell proliferation and survival pathways.

Q & A

Q. What are the recommended synthetic routes for 4,5-dimethyl-1H-indole-2-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via cyclization of substituted phenylhydrazine derivatives with β-keto esters under acidic conditions. For example, describes a route involving ethyl 2-[(3,4-dichlorophenyl)hydrazinylidene]propanoate, cyclized in acetic acid to yield indole derivatives. Optimization includes:

- Temperature : Reflux (~110°C) ensures complete cyclization.

- Catalyst : Use of HCl or H₂SO₄ improves yield (60% reported) .

- Purification : Acidification followed by ethyl acetate extraction removes unreacted starting materials.

Comparative analysis with (Scheme 2) suggests alternative methods using formyl-indole precursors and reflux with sodium acetate for derivatives, highlighting the need for tailored conditions based on substituents.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- Melting Point Analysis : Compare experimental values (e.g., 232–234°C for indole-5-carboxylic acid derivatives, as in ) to literature data.

- Spectroscopy :

- ¹H/¹³C NMR : Confirm methyl groups (δ ~2.3 ppm for CH₃) and carboxylic acid (δ ~170 ppm in ¹³C).

- IR : Detect carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O (~1680 cm⁻¹).

- HPLC-MS : Assess purity (>95% by area under the curve) and molecular ion peak (e.g., m/z = calculated molecular weight ± 1 Da) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use NIOSH-approved respirators (e.g., P95 filters) if aerosolized .

- Engineering Controls : Conduct reactions in fume hoods with negative pressure to limit exposure.

- Waste Disposal : Neutralize acidic byproducts before disposal and segregate organic waste for incineration .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify electron-deficient regions (e.g., C-2 carboxyl group) prone to nucleophilic attack.

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics. ’s InChI key (

BAUVXKRFXRVZPA-UHFFFAOYSA-N) provides a structural basis for modeling . - Validation : Compare predicted activation energies with experimental Arrhenius plots from kinetic studies.

Q. What strategies resolve contradictions in reported biological activities of indole-2-carboxylic acid derivatives?

- Methodological Answer :

- Meta-Analysis : Cross-reference cytotoxicity data (e.g., IC₅₀ values) across cell lines (e.g., HeLa vs. MCF-7) to identify structure-activity trends.

- Experimental Replication : Reproduce assays under standardized conditions (e.g., 72-hour incubation, 10% FBS) to minimize variability .

- Mechanistic Studies : Use fluorescent probes (e.g., FMP-10 from ) to track cellular uptake and target engagement .

Q. How can researchers design derivatives to enhance the compound’s solubility without compromising bioactivity?

- Methodological Answer :

- Derivatization : Introduce polar groups (e.g., –OH, –NH₂) at the C-5 or C-6 positions while retaining the critical C-2 carboxyl group.

- Prodrug Approach : Synthesize ethyl esters (as in ) to improve lipophilicity, with enzymatic cleavage in vivo .

- Solubility Testing : Use shake-flask method (USP) in PBS (pH 7.4) and compare partition coefficients (LogP) via HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。